2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Properties
CAS No. |
1258639-92-7 |
|---|---|
Molecular Formula |
C11H15F2NO4 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5(8(15)16)6-7(14)11(6,12)13/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
GGOJQCIRCNAMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclizing agent under controlled conditions.
Introduction of the difluoro substituents: The difluoro groups are introduced via a fluorination reaction. This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Protection with tert-butoxycarbonyl group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a valuable scaffold for the development of novel pharmaceuticals. Its difluorinated moiety can enhance the biological activity and selectivity of potential drug candidates.
- Case Study : Research has indicated that derivatives of azabicyclo compounds exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders .
Synthesis of Bioactive Compounds
The tert-butoxycarbonyl (Boc) protecting group allows for selective transformations during synthetic routes, facilitating the construction of complex molecules.
- Application : In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex structures that possess pharmacological properties. For instance, it can be utilized to synthesize inhibitors for specific enzymes or receptors .
| Application Area | Description |
|---|---|
| Drug Development | Scaffold for creating novel drug candidates |
| Synthesis | Intermediate for complex molecule construction |
| Biological Activity | Potential inhibitors for enzymes and receptors |
Antiviral Activity
Recent studies have highlighted the potential of azabicyclo compounds in antiviral applications. The unique structural features of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid may contribute to the development of antiviral agents targeting viral proteases.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclic structure contribute to its binding affinity and specificity for certain enzymes and receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but lacks the difluoro substituents.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an oxygen atom in the bicyclic ring instead of the difluoro groups.
Uniqueness
The presence of the difluoro groups in 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Biological Activity
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS No. 2165441-36-9) is a compound that belongs to the class of azabicyclo compounds, which have garnered significant interest due to their potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₅F₂NO₄, with a molecular weight of 263.24 g/mol. Its structure features a bicyclic framework with difluoromethyl and tert-butoxycarbonyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2165441-36-9 |
| Molecular Formula | C₁₁H₁₅F₂NO₄ |
| Molecular Weight | 263.24 g/mol |
| Purity | Not specified |
Pharmacological Profile
Research indicates that compounds in the azabicyclo family exhibit a variety of biological activities including:
- Opioid Receptor Modulation : The compound has been studied for its interactions with opioid receptors (mu, kappa, and delta), which are critical targets in pain management and addiction therapies. Studies suggest that derivatives can act as selective antagonists or agonists depending on their structural modifications .
- CYP Enzyme Interaction : Preliminary data suggest that this compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating a potentially favorable drug-drug interaction profile .
The mechanism by which this compound exerts its effects may involve:
- Binding Affinity : The structural features allow for high binding affinity to opioid receptors, influencing pain pathways.
- Signal Transduction : Activation or inhibition of downstream signaling pathways associated with these receptors can lead to analgesic effects or modulation of mood and behavior.
Study 1: Opioid Receptor Binding
In a study investigating the binding affinity of various azabicyclo derivatives, it was found that this compound exhibited significant binding to mu-opioid receptors compared to other derivatives. This suggests its potential utility in developing analgesics with reduced side effects associated with traditional opioid therapies .
Study 2: Synthesis and Biological Evaluation
A synthesis study highlighted the compound's ability to be produced via palladium-catalyzed cyclopropanation reactions, yielding high purity and diastereomeric ratios suitable for further biological evaluation. In vivo studies demonstrated promising analgesic properties in animal models, warranting further investigation into its therapeutic potential .
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azabicyclo[3.1.0]hexane scaffold, followed by fluorination at the 6,6-positions. Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm regioselective fluorination and bicyclic structure. HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) validates purity (>95%). IR spectroscopy identifies carbonyl (Boc) and carboxylic acid groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Avoid inhalation and direct contact .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes with saline. Seek medical attention for ingestion .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for:
- Acidic Conditions : Hydrolysis of Boc group at pH < 3.
- Basic Conditions : Deprotonation of carboxylic acid at pH > 7.
- Storage : Store at -20°C in airtight containers with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Focus on enzymes with bicyclic scaffolds (e.g., proteases or kinases). Use molecular docking (AutoDock Vina) to predict binding affinity.
- Assay Design :
- Positive/Negative Controls : Include known inhibitors and DMSO vehicle.
- Dose-Response : Test 0.1–100 μM concentrations in triplicate.
- Kinetics : Measure IC50 via fluorescence/quenching assays (e.g., trypsin-like proteases) .
Q. What computational approaches resolve contradictions in reported enantiomeric purity?
- Methodological Answer :
- Chiral Analysis : Compare chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy.
- DFT Calculations : Optimize enantiomer geometries at B3LYP/6-31G(d) level to predict NMR/optical rotation values. Cross-validate with experimental data to resolve discrepancies .
Q. How to assess environmental fate and biodegradation pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
